molecular formula C8H12N2O B3428349 3-Pyridinemethanamine, 2-methoxy-N-methyl- CAS No. 677349-97-2

3-Pyridinemethanamine, 2-methoxy-N-methyl-

Cat. No.: B3428349
CAS No.: 677349-97-2
M. Wt: 152.19 g/mol
InChI Key: QXPLJUBIYJHRAB-UHFFFAOYSA-N
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Description

3-Pyridinemethanamine, 2-methoxy-N-methyl- is a pyridine derivative featuring a methoxy group at the 2-position of the aromatic ring and a methyl group attached to the primary amine. This compound is structurally related to 3-pyridinemethanamine (CAS 3731-52-0), a primary amine with a molecular formula of C₆H₈N₂, molecular weight 108.14 g/mol, and a boiling point of 226°C . The addition of a 2-methoxy substituent and N-methylation alters its physicochemical properties and reactivity compared to the parent compound.

Properties

IUPAC Name

1-(2-methoxypyridin-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-9-6-7-4-3-5-10-8(7)11-2/h3-5,9H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPLJUBIYJHRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(N=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274601
Record name 2-Methoxy-N-methyl-3-pyridinemethanamine
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Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677349-97-2
Record name 2-Methoxy-N-methyl-3-pyridinemethanamine
Source CAS Common Chemistry
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Record name 2-Methoxy-N-methyl-3-pyridinemethanamine
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Record name [(2-methoxypyridin-3-yl)methyl](methyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinemethanamine, 2-methoxy-N-methyl- typically involves the reaction of 3-pyridinemethanamine with methoxy and methylating agents under controlled conditions. One common method includes the use of methyl iodide and sodium methoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) to achieve the desired methylation and methoxylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinemethanamine, 2-methoxy-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Pyridinemethanamine, 2-methoxy-N-methyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinemethanamine, 2-methoxy-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Base Compound: 3-Pyridinemethanamine (CAS 3731-52-0)
  • Molecular Formula : C₆H₈N₂
  • Molecular Weight : 108.14 g/mol
  • Physical Properties: Boiling point 226°C, density 1.064 g/cm³, soluble in water and ethanol .
  • Applications : Used in condensation reactions to form dimers (e.g., diAnCNC-3Py, a pyridine-terminated dimer with anthracene) .
2-Methoxy-N-Methyl Derivative
  • Structure : Methoxy group at the 2-position of pyridine; N-methylated amine.
  • Expected Molecular Formula : C₈H₁₂N₂O (estimated based on substituents).
  • Reduced Basicity: N-methylation decreases the amine’s basicity compared to the primary amine. Steric Effects: Methyl group may hinder reactivity in nucleophilic reactions.
6-Methoxy-3-Pyridinemethanamine (CAS 262295-96-5)
  • Structure : Methoxy group at the 6-position of pyridine; primary amine.
  • Molecular Formula : C₇H₁₀N₂O
  • Molecular Weight : 138.17 g/mol
  • Comparison :
    • Positional Isomerism : The 6-methoxy derivative has distinct electronic effects compared to the 2-methoxy analogue.
    • Solubility : Higher molecular weight and polarity may increase water solubility .
N-(4-Bromophenyl)-3-Pyridinemethanamine (CAS 84324-68-5)
  • Structure : Bulky 4-bromophenyl group attached to the amine.
  • Molecular Formula : C₁₂H₁₁BrN₂
  • Molecular Weight : 271.14 g/mol
  • Comparison :
    • Steric Bulk : The bromophenyl group reduces reactivity in condensation reactions.
    • Applications : Likely used in pharmaceutical intermediates due to aromatic substitution .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
3-Pyridinemethanamine C₆H₈N₂ 108.14 226 vs H₂O, EtOH, CHCl₃
2-Methoxy-N-Methyl-3-Pyridinemethanamine* C₈H₁₂N₂O (est.) ~138.17 (est.) N/A Moderate in polar solvents
6-Methoxy-3-Pyridinemethanamine C₇H₁₀N₂O 138.17 N/A vs H₂O, EtOH
N-(4-Bromophenyl)-3-Pyridinemethanamine C₁₂H₁₁BrN₂ 271.14 N/A Low in H₂O; soluble in DMSO

Biological Activity

3-Pyridinemethanamine, 2-methoxy-N-methyl- (CAS Number: 677349-97-2) is a pyridine derivative with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C₈H₁₂N₂O
  • Molecular Weight : 156.19 g/mol

The biological activity of 3-Pyridinemethanamine, 2-methoxy-N-methyl- is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites, influencing various biochemical pathways. This interaction can lead to diverse physiological effects depending on the target enzyme or receptor involved.

Antimicrobial Activity

Research indicates that 3-Pyridinemethanamine, 2-methoxy-N-methyl- exhibits antimicrobial properties. It has been studied for its efficacy against various bacterial strains, demonstrating potential as an antimicrobial agent.

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.

Neuropharmacological Effects

Preliminary studies suggest that this compound may possess neuropharmacological effects, potentially impacting neurotransmitter systems. Further investigation is required to fully understand its role in neurological disorders and cognitive function.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Pyridinemethanamine, N,N-dimethyl- Two methyl groups on the amineEnhanced lipophilicity; varied enzyme interactions
2-Pyridinemethanamine, N-methyl- Lacks methoxy groupDifferent reactivity; less antimicrobial activity
4-Methoxypyridine Methoxy group at the para positionExhibits different pharmacological profiles

The unique presence of both methoxy and methyl groups in 3-Pyridinemethanamine, 2-methoxy-N-methyl- enhances its reactivity and potential applications compared to other derivatives.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial effects of 3-Pyridinemethanamine, 2-methoxy-N-methyl- against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential as a therapeutic agent in treating infections.
  • Anti-inflammatory Mechanism Investigation :
    In vitro experiments demonstrated that treatment with this compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This finding highlights its potential role in managing inflammatory responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Pyridinemethanamine, 2-methoxy-N-methyl-
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